molecular formula C22H22ClF6N3O2 B2857107 3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride CAS No. 51673-26-8

3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride

Cat. No. B2857107
CAS RN: 51673-26-8
M. Wt: 509.88
InChI Key: GINKLYNEXWQXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClF6N3O2 and its molecular weight is 509.88. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride involves the reaction of 3-(trifluoromethyl)benzoic acid with piperazine, followed by the reaction of the resulting product with 2-(chloromethyl)-N-(3-trifluoromethylbenzoyl)piperazine. The final step involves the reaction of the resulting product with 3-(trifluoromethyl)benzoyl chloride to form the desired compound.

Starting Materials
3-(trifluoromethyl)benzoic acid, piperazine, 2-(chloromethyl)-N-(3-trifluoromethylbenzoyl)piperazine, 3-(trifluoromethyl)benzoyl chloride, hydrochloric acid, diethyl ether, sodium hydroxide, wate

Reaction
Step 1: 3-(trifluoromethyl)benzoic acid is reacted with piperazine in the presence of hydrochloric acid and diethyl ether to form 2-(3-trifluoromethylbenzoyl)piperazine., Step 2: 2-(3-trifluoromethylbenzoyl)piperazine is reacted with 2-(chloromethyl)-N-(3-trifluoromethylbenzoyl)piperazine in the presence of sodium hydroxide and water to form N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)-3-(trifluoromethyl)benzamide., Step 3: N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)-3-(trifluoromethyl)benzamide is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and dichloromethane to form 3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride.

properties

IUPAC Name

3-(trifluoromethyl)-N-[2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F6N3O2.ClH/c23-21(24,25)17-5-1-3-15(13-17)19(32)29-7-8-30-9-11-31(12-10-30)20(33)16-4-2-6-18(14-16)22(26,27)28;/h1-6,13-14H,7-12H2,(H,29,32);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVGSJLDXRARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride

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